

# Application Notes: Measuring the Effects of SB-649868 on Sleep Architecture

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Compound of Interest		
Compound Name:	SB-649868	
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### Introduction

SB-649868 is a potent, orally active, dual orexin receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2] The orexin system, consisting of orexin neuropeptides (Orexin-A and Orexin-B) released from neurons in the lateral hypothalamus, is a central regulator of wakefulness.[3][4] By blocking the wake-promoting signals of orexins, DORAs like SB-649868 can facilitate the initiation and maintenance of sleep.[1][4][5] These application notes provide detailed protocols for assessing the effects of SB-649868 on sleep architecture in both preclinical and clinical settings.

### Mechanism of Action

The primary mechanism of **SB-649868** involves competitive antagonism at OX1 and OX2 receptors. This action prevents the binding of endogenous orexins, thereby suppressing the excitatory drive to various wake-promoting nuclei in the brain, including cholinergic, noradrenergic, serotonergic, and dopaminergic systems. This reduction in wakefulness signaling allows sleep-promoting systems to dominate, leading to the onset and consolidation of sleep.[4][6] Unlike traditional GABA-A receptor modulators, which cause widespread neuronal inhibition, orexin antagonists target the specific wakefulness pathways, potentially offering a different profile of effects on sleep architecture and a lower risk of certain side effects.



# Preclinical Protocol: Assessing SB-649868 in Rodent Models

This protocol outlines the methodology for evaluating the effects of **SB-649868** on sleep architecture in rats or mice using polysomnography (PSG).

- 1. Experimental Animals
- Species: Male Wistar rats or C57BL/6 mice are commonly used.
- Housing: Animals should be individually housed under a controlled 12-hour light/12-hour dark cycle with ad libitum access to food and water.
- 2. Surgical Implantation of Electrodes
- Objective: To surgically implant electrodes for chronic electroencephalography (EEG) and electromyography (EMG) recording.[8]
- Procedure:
  - Anesthetize the animal using isoflurane or a ketamine/xylazine mixture.
  - Secure the animal in a stereotaxic frame.
  - Make a midline incision on the scalp to expose the skull.
  - Drill small burr holes through the skull for EEG electrode placement. Recommended coordinates (from Bregma):
    - Frontal cortex: AP +2.0 mm, ML 1.5 mm
    - Parietal cortex: AP -2.0 mm, ML 2.0 mm
  - Insert stainless steel screw electrodes until they touch the dura mater.
  - For EMG, insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles.



- Solder the electrode leads to a head-mounted pedestal, which is then secured to the skull using dental acrylic.
- Allow a recovery period of at least 7-10 days post-surgery.
- 3. Drug Administration
- Compound: **SB-649868**, suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
- Route: Oral gavage (p.o.).
- Dosage: Preclinical studies in rats have demonstrated efficacy at doses between 3 mg/kg and 30 mg/kg.[4][6][9]
- Timing: Administer the compound at the beginning of the light phase (the normal sleep period for nocturnal rodents).
- 4. Polysomnography (PSG) Recording
- Habituation: Acclimate the animals to the recording chamber and tethered cable system for 2-3 days prior to the experiment.[8]
- Recording:
  - Connect the animal's headmount to a recording cable and commutator, allowing free movement.
  - Record EEG and EMG signals continuously for at least 6-8 hours post-administration.
  - Filter EEG signals (e.g., 0.5-35 Hz) and EMG signals (e.g., 10-100 Hz) and digitize them at a suitable sampling rate (e.g., 256 Hz or higher).[8][10]
- 5. Data Analysis
- Sleep Scoring: Manually or automatically score the recordings in 4- or 10-second epochs into three stages:
  - Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.



- NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.
- REM Sleep: High-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).
   [11]
- Key Parameters to Measure:
  - Sleep Latency: Time from drug administration to the first continuous NREM sleep epoch.
  - Total Sleep Time (TST): Total duration of NREM and REM sleep.
  - Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.
  - Sleep Architecture:
    - Duration and percentage of time spent in Wake, NREM, and REM sleep.
    - Number and duration of sleep/wake bouts.
  - EEG Power Spectra: Use Fast Fourier Transform (FFT) to analyze power in different frequency bands (e.g., delta, theta, alpha, beta) during each sleep stage.

# Clinical Protocol: Assessing SB-649868 in Human Subjects

This protocol describes a typical randomized, placebo-controlled crossover study to measure the effects of **SB-649868** in patients with primary insomnia.

- 1. Study Design
- Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study is a
  robust design.[1] Each participant receives each treatment (e.g., placebo, 10 mg, 30 mg, and
  60 mg of SB-649868) in a randomized order, with a washout period between treatments.[1]
- Participants: Male and/or female adults diagnosed with primary insomnia according to DSM-IV or ICD-10 criteria.
- 2. Experimental Procedure



- Screening: Potential participants undergo a screening period, including at least one night of PSG recording to confirm the insomnia diagnosis.
- Treatment Periods:
  - Participants are admitted to a sleep laboratory.
  - Administer the assigned oral dose of SB-649868 or placebo approximately 90 minutes before "lights out".[1]
  - Participants are instructed to go to bed and attempt to sleep for a standardized 8-hour period.
  - A sufficient washout period (e.g., 5-14 days) must separate each treatment period to prevent carryover effects.

### 3. Data Collection

- Objective Sleep Measures (Polysomnography):
  - Continuous PSG recordings are conducted throughout the 8-hour sleep period.
  - Electrode placement follows the international 10-20 system.[12][13]
    - EEG: Frontal, central, and occipital electrodes (e.g., Fz, C4, O1) referenced to the contralateral mastoid (M1/M2).[12]
    - EOG: Electrodes placed near the outer canthus of each eye to detect eye movements.

      [13]
    - EMG: Submental (chin) electrodes to measure muscle tone.[13]
  - Recordings are scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) criteria.[14]
- Subjective Sleep Measures:



- Participants complete post-sleep questionnaires each morning to assess subjective sleep quality, sleep latency, and total sleep time.[1]
- Next-Day Residual Effects:
  - Assess cognitive function and alertness using tests like the Digit Symbol Substitution Test
     (DSST) and memory tests.[1]
- 4. Data Analysis and Key Endpoints
- Primary Endpoints:
  - Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
  - Wake After Sleep Onset (WASO): Time spent awake from persistent sleep onset until lights on.
  - Total Sleep Time (TST): Total duration of all sleep stages.
- · Secondary Endpoints:
  - Sleep Architecture:
    - Absolute time and percentage of time spent in N1, N2, SWS (Slow-Wave Sleep), and REM sleep.
    - Latency to REM sleep.
  - Subjective Assessments: Scores from post-sleep questionnaires.
  - Pharmacokinetics: Correlate plasma concentrations of SB-649868 with its effects on sleep parameters.[1]

## **Data Presentation**

## Table 1: Effects of SB-649868 on Objective Sleep Parameters in Patients with Primary Insomnia



Parameter	Placebo (Mean ± SD)	SB-649868 (10 mg)	SB-649868 (30 mg)	SB-649868 (60 mg)
Latency to Persistent Sleep (min)	59.8 ± 39.8	41.5 ± 36.3	34.0 ± 32.2	29.8 ± 23.3
Wake After Sleep Onset (min)	98.7 ± 41.9	89.2 ± 41.6	74.0 ± 39.1	66.0 ± 35.8
Total Sleep Time (min)	322.6 ± 58.0	344.9 ± 57.0	368.5 ± 57.1	384.2 ± 55.4
Stage 1 Sleep (% of TST)	11.2 ± 5.0	9.9 ± 3.9	9.0 ± 3.4	8.2 ± 3.1
Stage 2 Sleep (min)	185.3 ± 46.1	197.8 ± 45.4	215.1 ± 46.2	222.0 ± 45.3
Slow Wave Sleep (% of TST)	15.6 ± 7.9	15.0 ± 7.4	13.9 ± 7.1	13.2 ± 6.9
REM Sleep (% of TST)	16.7 ± 5.3	18.2 ± 5.4	19.3 ± 5.6	21.0 ± 5.5
REM Sleep Latency (min)	100.9 ± 46.7	93.3 ± 43.1	84.7 ± 45.5	72.8 ± 36.6
*Data derived from a Phase IIa study in male subjects with primary insomnia. p < 0.05 vs. Placebo.				

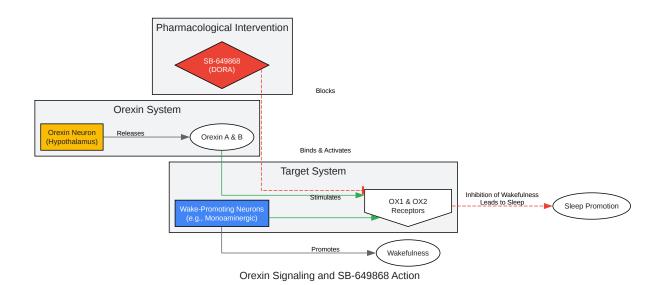
Table 2: Comparison of SB-649868 and Zolpidem in a Traffic Noise Model of Insomnia



Parameter (Change from Placebo)	SB-649868 (10 mg)	SB-649868 (30 mg)	Zolpidem (10 mg)
Total Sleep Time (min)	+17 min	+31 min	+11 min
Latency to Persistent Sleep (min)	-11.6 min	-12.3 min	-4.4 min
Wake After Sleep Onset (min)	-6.6 min	-14.7 min	-6.8 min
Slow Wave Sleep (%	No significant change	No significant change	Significant Increase
REM Sleep (% SPT)	No significant change	+1.7%	-1.1%
REM Sleep Latency (min)	-20.1 min	-34.0 min	No significant change
Data from a study in healthy male volunteers with noise-induced situational insomnia. SPT = Sleep Period Time. p < 0.05 vs. Placebo.[2] [15][16]			

## **Visualizations**

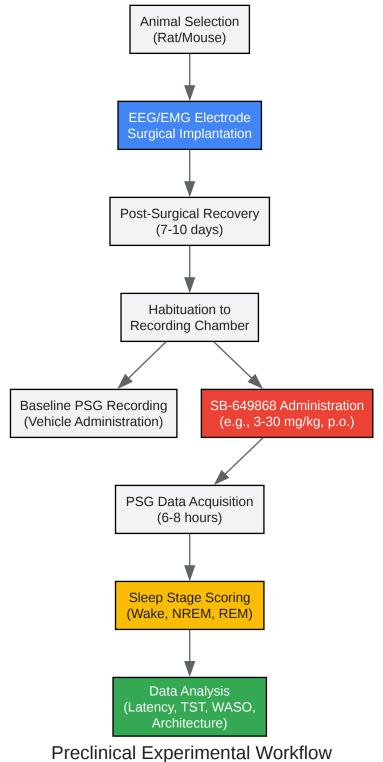




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Caption: Orexin signaling pathway and the antagonistic action of SB-649868.



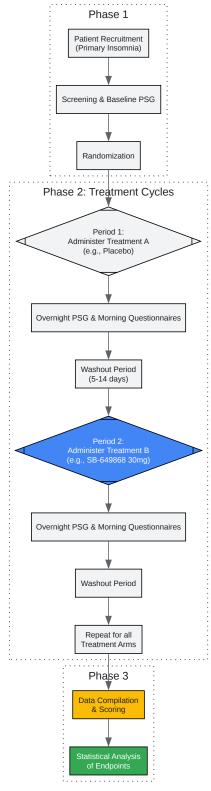


Precimical Experimental Workhow

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Caption: Workflow for a preclinical study of SB-649868 in rodents.





Clinical Trial Workflow (Crossover Design)

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Caption: Workflow for a crossover clinical trial of SB-649868.



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